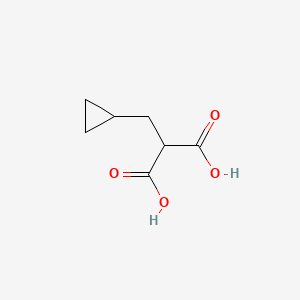
2-(Cyclopropylmethyl)propanedioic acid
Vue d'ensemble
Description
2-(Cyclopropylmethyl)propanedioic acid, also known as 2-(cyclopropylmethyl)malonic acid, is an organic compound with the molecular formula C7H10O4 and a molecular weight of 158.15 . It appears as a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(Cyclopropylmethyl)propanedioic acid is1S/C7H10O4/c8-6(9)5(7(10)11)3-4-1-2-4/h4-5H,1-3H2,(H,8,9)(H,10,11) . The InChI key is NORXNBYHOOVBLX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-(Cyclopropylmethyl)propanedioic acid has a molecular weight of 158.15 . It appears as a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
2-(Cyclopropylmethyl)propanedioic acid and related cyclopropane derivatives serve as versatile intermediates in organic synthesis, enabling the construction of complex molecular architectures. The efficiency of cyclopropyl groups in chiral auxiliary and protecting group roles facilitates stereospecific reactions and the synthesis of valuable boronic acid derivatives, highlighting their utility in creating bicyclopropane compounds with defined stereochemistry. Such compounds are essential for advancing synthetic methodologies and producing complex molecules with potential biological activity (Luithle & Pietruszka, 2000).
Biocatalysis and Metabolic Engineering
Metabolic engineering of microorganisms to produce chemicals from renewable resources has seen the integration of cyclopropane-containing compounds. Engineered strains of Escherichia coli demonstrate the potential for biosynthesizing industrially relevant chemicals, such as 1,2-propanediol, through pathways that include cyclopropane intermediates. This approach not only offers a sustainable alternative to traditional petrochemical processes but also allows for the production of optically pure compounds, showcasing the biotechnological application of cyclopropane derivatives in producing high-value chemical products (Niu et al., 2018).
Catalysis and Material Science
Cyclopropane derivatives, including those structurally related to 2-(Cyclopropylmethyl)propanedioic acid, are pivotal in catalysis research, particularly in the development of novel catalysts for chemical synthesis. The selective oxidation of compounds to produce industrially significant chemicals, such as lactic acid from 1,2-propanediol, underlines the role of cyclopropane derivatives in enhancing catalyst efficiency and selectivity under mild conditions. This research paves the way for more sustainable and environmentally friendly chemical processes, leveraging the unique reactivity of cyclopropane moieties to facilitate transformations critical for material science and industrial chemistry (Ryabenkova et al., 2013).
Drug Discovery and Medicinal Chemistry
Cyclopropane-containing molecules, such as 2-(Cyclopropylmethyl)propanedioic acid derivatives, are of significant interest in medicinal chemistry due to their conformational rigidity and ability to mimic biologically active compounds. The synthesis of novel cyclopropanecarboxyl derivatives has led to the discovery of compounds with promising herbicidal and fungicidal activities. These findings demonstrate the potential of cyclopropane derivatives in the development of new agrochemicals and pharmaceuticals, offering a broad platform for the exploration of therapeutic agents (Tian et al., 2009).
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)5(7(10)11)3-4-1-2-4/h4-5H,1-3H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORXNBYHOOVBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)propanedioic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1525448.png)
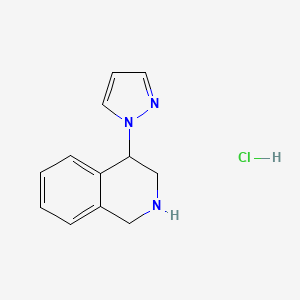
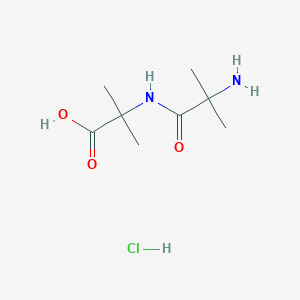
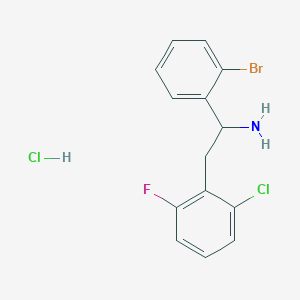
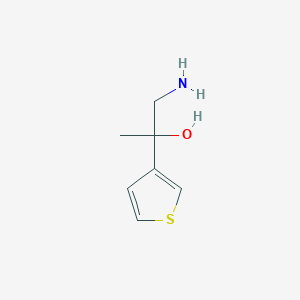

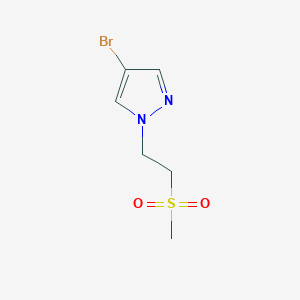
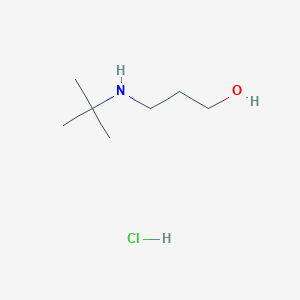
![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)
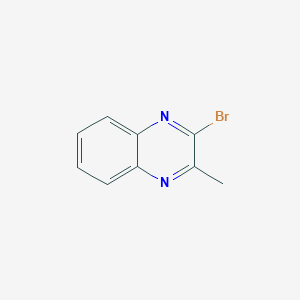
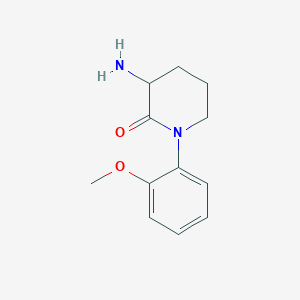
![Ethyl 2-{8-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-2-oxoacetate](/img/structure/B1525465.png)
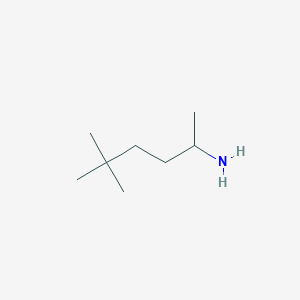
![[Cyclopropyl(isothiocyanato)methyl]cyclopropane](/img/structure/B1525471.png)